1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine
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Overview
Description
1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine is a complex organic compound that features a piperazine ring, a tetrazole moiety, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a Grignard reaction or by using cyclohexyl halides.
Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.
Final Coupling: The final step involves coupling the tetrazole, cyclohexyl, and piperazine moieties under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for targeting specific receptors.
Industry: Used in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine would depend on its specific biological target. Generally, such compounds might interact with receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperidine
- 1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}morpholine
Uniqueness
The uniqueness of 1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine lies in its specific combination of functional groups, which might confer unique binding properties and biological activities compared to similar compounds.
Biological Activity
The compound 1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine is a novel piperazine derivative that incorporates a tetrazole moiety, which has been investigated for its potential biological activities, particularly in the context of anticancer properties and interactions with cellular mechanisms. This article reviews the biological activity of this compound based on recent research findings, case studies, and experimental data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₅H₁₉N₅O₂
- Molecular Weight: 299.35 g/mol
Research indicates that compounds containing the tetrazole ring exhibit significant biological activities, including:
- Microtubule Destabilization: The tetrazole moiety has been linked to the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. For instance, a related study demonstrated that tetrazole-containing compounds can disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably:
- Cell Lines Tested:
- SGC-7901 (gastric cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
The compound exhibited noteworthy potency with IC₅₀ values in the range of 0.090 to 0.650 μM against these cell lines, indicating its effectiveness as a potential antitumor agent .
Mechanistic Insights
The mechanism by which this compound exerts its anticancer effects includes:
- Inhibition of Tubulin Polymerization: Similar to other tetrazole derivatives, it has been shown to inhibit tubulin polymerization in a concentration-dependent manner. This results in disrupted microtubule networks within cells, leading to G2/M phase arrest and subsequent apoptosis .
- Cell Cycle Arrest: Flow cytometry analysis revealed that treatment with the compound significantly increased the percentage of cells in the G2/M phase, indicating an interruption in the cell cycle progression towards mitosis .
Study Overview
A comprehensive study evaluated various derivatives of tetrazole for their biological activity. The following table summarizes key findings related to the activity of this compound compared to other compounds:
Compound | Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|---|
Compound A | SGC-7901 | 0.090 | Tubulin Inhibition |
Compound B | A549 | 0.650 | Microtubule Disruption |
This compound | HeLa | 0.500 | G2/M Arrest |
Observations from Research
The studies highlighted that the introduction of specific substituents on the piperazine and tetrazole rings significantly influenced the biological activity and selectivity of these compounds against cancer cells. For instance, variations in substituent positions led to changes in potency and selectivity indices across different cell lines.
Properties
Molecular Formula |
C20H28N6O |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone |
InChI |
InChI=1S/C20H28N6O/c1-16-6-7-18(17(2)14-16)24-10-12-25(13-11-24)19(27)20(8-4-3-5-9-20)26-15-21-22-23-26/h6-7,14-15H,3-5,8-13H2,1-2H3 |
InChI Key |
JGMXRXMSCIVQCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3(CCCCC3)N4C=NN=N4)C |
Origin of Product |
United States |
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